Diethylene glycol divinyl ether

Description

The exact mass of the compound Diethylene glycol divinyl ether is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6117. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Diethylene glycol divinyl ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethylene glycol divinyl ether including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethenoxy-2-(2-ethenoxyethoxy)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-3-9-5-7-11-8-6-10-4-2/h3-4H,1-2,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAMJGBVVQUEMGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

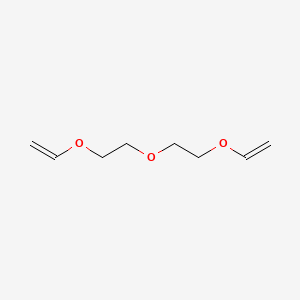

C=COCCOCCOC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25215-94-5 | |

| Record name | Diethylene glycol divinyl ether homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25215-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6044985 | |

| Record name | {2-[2-(Ethenyloxy)ethoxy]ethoxy}ethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethene, 1,1'-[oxybis(2,1-ethanediyloxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

764-99-8 | |

| Record name | Diethylene glycol divinyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=764-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylene glycol divinyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylene glycol divinyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethene, 1,1'-[oxybis(2,1-ethanediyloxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | {2-[2-(Ethenyloxy)ethoxy]ethoxy}ethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-[oxybis(ethyleneoxy)]diethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.030 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLENE GLYCOL DIVINYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ABM90Y2G95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diethylene glycol divinyl ether chemical properties

An In-depth Technical Guide to the Chemical Properties of Diethylene Glycol Divinyl Ether

Introduction

Diethylene glycol divinyl ether (DEGDVE), also known by synonyms such as 1-(2-[2-(vinyloxy)ethoxy]ethoxy)ethylene and divinylcarbitol, is an organic compound with the chemical formula C₈H₁₄O₃[1][2]. It is a colorless to pale yellow, transparent liquid with a faint, mild ether-like odor[1][3][4]. Structurally, DEGDVE consists of a flexible diethylene glycol backbone with a vinyl ether group at each end. This bifunctional nature makes it a highly reactive and versatile monomer.

DEGDVE is widely utilized as a reactive diluent and cross-linking agent, particularly in the formulation of ultraviolet (UV) curable coatings, inks, and adhesives[1][5]. Its vinyl ether groups enable rapid polymerization under UV light, leading to the formation of durable and flexible materials[1]. It also serves as a chemical intermediate in various organic syntheses and in the production of specialty polymers with tailored properties[1][6].

Physicochemical Properties

The physical and chemical properties of diethylene glycol divinyl ether are summarized in the tables below. These properties are crucial for its handling, application, and performance in various formulations.

General and Physical Properties

| Property | Value |

| Molecular Formula | C₈H₁₄O₃[1][7] |

| Molecular Weight | 158.19 g/mol [8] |

| Appearance | Colorless to pale yellow, clear liquid[1][2][3] |

| Odor | Faint, mild, ether-like[1][3][4] |

| Density | 0.968 g/mL at 25 °C[9] |

| Melting Point | -21 °C to -24 °C[10][11][12] |

| Boiling Point | 198-199 °C[9] |

| Refractive Index (n20/D) | 1.446[9] |

| Flash Point | 160 °F (71.1 °C)[11] |

| Vapor Pressure | 0.02 mmHg[11] |

| Solubility | Insoluble or limited miscibility in water; soluble in many organic solvents[3][9][11] |

Chemical Identifiers

| Identifier | Value |

| CAS Number | 764-99-8[1][7] |

| EC Number | 212-133-3[8] |

| InChI Key | SAMJGBVVQUEMGC-UHFFFAOYSA-N |

| SMILES | C=COCCOCCOC=C |

Reactivity and Chemical Behavior

The presence of two vinyl ether groups makes DEGDVE highly reactive, particularly in polymerization reactions.

Cationic Polymerization

Diethylene glycol divinyl ether readily undergoes cationic polymerization, which can be initiated by UV radiation in the presence of a photoinitiator. This rapid curing process is a key advantage in its application in coatings and inks. The vinyl ether groups are highly susceptible to electrophilic attack, leading to the formation of a cross-linked polymer network. This process enhances the mechanical strength, chemical resistance, and adhesion of the final product[1]. Polymerization with acidic catalysts can produce crosslinked gels[9].

Other Chemical Reactions

-

Hydrolysis: The divinyl ether can be hydrolyzed to diethylene glycol and acetaldehyde[9].

-

Addition Reactions: Chlorine or bromine can add across the double bonds[9]. Halogens, acids, and other electrophiles can readily react with the vinyl groups[6].

-

Acetalization: Reaction with an alcohol in the presence of water can produce a diacetal[9].

-

Peroxide Formation: Like many ethers, DEGDVE may form explosive peroxides upon prolonged exposure to air and moisture[2][13]. It is often stabilized with a small amount of potassium hydroxide (B78521) (KOH)[7][10].

Synthesis

The industrial synthesis of diethylene glycol divinyl ether is typically achieved through the reaction of diethylene glycol with acetylene. This reaction is often conducted under pressure and at elevated temperatures. The process can be catalyzed by either a strong base, such as potassium hydroxide (KOH), or an acid[3][7][14]. The base-catalyzed reaction is common, where diethylene glycol reacts with ethyne (B1235809) to yield the divinyl ether, which is then purified by distillation[7].

Experimental Protocols

Detailed methodologies for determining key chemical properties are provided below.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. It is a key physical constant for identification and purity assessment[15].

Methodology:

-

A small amount of the liquid sample (DEGDVE) is placed in a small test tube or a sample vial[16].

-

A capillary tube, sealed at one end, is inverted and placed into the liquid sample[16].

-

The sample tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb[16].

-

The assembly is heated in a Thiele tube or a similar heating apparatus containing a high-boiling point oil[16].

-

The sample is heated until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube[16].

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube[17].

Determination of Density (Pycnometer Method)

Density is a fundamental physical property defined as the mass per unit volume of a substance[18].

Methodology:

-

A clean, dry pycnometer (a small glass flask of a specific volume) is weighed accurately (m₁).

-

The pycnometer is filled with the liquid sample (DEGDVE), ensuring no air bubbles are present, and the stopper is inserted. The exterior is wiped dry.

-

The filled pycnometer is weighed again (m₂).

-

The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature.

-

The pycnometer filled with the reference liquid is weighed (m₃).

-

The density of the sample (ρ_s) is calculated using the formula: ρ_s = ((m₂ - m₁) / (m₃ - m₁)) * ρ_r where ρ_r is the density of the reference liquid.

Spectroscopic Analysis: FT-IR and NMR

Spectroscopic methods are essential for confirming the molecular structure of DEGDVE.

FT-IR (Fourier Transform Infrared) Spectroscopy Protocol:

-

Sample Preparation: A drop of liquid DEGDVE is placed between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the crystal[19].

-

Background Scan: A background spectrum of the empty spectrometer is collected to account for atmospheric CO₂ and water vapor[19].

-

Sample Scan: The prepared sample is placed in the spectrometer, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹[20].

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands. For DEGDVE, key peaks would include C-H stretching from the vinyl groups (~3100-3000 cm⁻¹), C=C stretching (~1640-1620 cm⁻¹), and strong C-O-C (ether) stretching (~1200-1000 cm⁻¹)[21].

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy Protocol:

-

Sample Preparation: Approximately 5-10 mg of DEGDVE is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube[22].

-

Data Acquisition: The NMR tube is placed in the spectrometer. Standard single-pulse experiments are run to acquire the proton spectrum[22].

-

Data Analysis: The chemical shifts (δ), integration, and splitting patterns of the signals are analyzed to confirm the structure. For DEGDVE, one would expect to see signals corresponding to the vinyl protons (typically in the range of δ 4.0-4.2 ppm for the =CH₂ protons and δ 6.4-6.6 ppm for the =CH-O proton) and the ethylene (B1197577) glycol protons (in the δ 3.5-3.8 ppm range)[22].

Applications and Significance

The unique chemical properties of diethylene glycol divinyl ether make it a valuable component in several advanced material applications.

-

UV-Curable Coatings and Inks: Its ability to polymerize rapidly under UV light makes it an excellent reactive diluent, reducing viscosity and enabling fast curing times for durable coatings and inks[1][5].

-

Adhesives and Sealants: As a cross-linking agent, DEGDVE enhances the adhesive strength, flexibility, and chemical resistance of various adhesive and sealant formulations[1][10].

-

Polymer Production: It is used as a monomer to create cross-linked polymers and hydrogels, which find use in specialized fields like biomedicine for drug delivery systems[9][10].

-

Chemical Intermediate: DEGDVE serves as a versatile building block in organic synthesis for creating more complex molecules and polymers with desired properties such as hydrophilicity and thermal resistance[1][6].

Safety Information

Diethylene glycol divinyl ether is considered to have low acute toxicity upon oral exposure but may cause skin, eye, and respiratory tract irritation upon direct contact or inhalation[3][23]. It is classified as a combustible liquid[23]. Appropriate personal protective equipment, including safety goggles and gloves, should be worn when handling the substance[23][24]. It should be stored in a cool, dry, well-ventilated area away from sources of ignition and strong oxidizing agents[2][12]. As it can form peroxides, exposure to moisture should be avoided[2].

References

- 1. Diethylene glycol divinyl ether | CAS 764-99-8 [connectchemicals.com]

- 2. zxchem.com [zxchem.com]

- 3. guidechem.com [guidechem.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Diethylene glycol divinyl ether synthesis - chemicalbook [chemicalbook.com]

- 8. Diethylene glycol divinyl ether | C8H14O3 | CID 12998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Diethylene glycol divinyl ether | 764-99-8 [chemicalbook.com]

- 10. chemimpex.com [chemimpex.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. DIETHYLENE GLYCOL DIETHYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. The synthesis method of Diethylene glycol vinyl ethers_Chemicalbook [chemicalbook.com]

- 15. cdn.juniata.edu [cdn.juniata.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Video: Boiling Points - Concept [jove.com]

- 18. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. IR spectrum: Ethers [quimicaorganica.org]

- 22. benchchem.com [benchchem.com]

- 23. chemicalbook.com [chemicalbook.com]

- 24. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis of Diethylene Glycol Divinyl Ether (DEGDVE) from Diethylene Glycol and Acetylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Diethylene Glycol Divinyl Ether (DEGDVE) from diethylene glycol and acetylene (B1199291). The document details the underlying chemistry, reaction conditions, catalytic systems, and experimental protocols. Quantitative data from various methodologies are summarized for comparative analysis, and key processes are visualized to facilitate understanding.

Introduction

Diethylene glycol divinyl ether (DEGDVE) is a valuable bifunctional monomer utilized in the formulation of polymers, coatings, adhesives, and specialty resins, imparting enhanced mechanical and thermal properties.[1] Its synthesis primarily involves the vinylation of diethylene glycol with acetylene, a process that can be tailored to achieve desired yields and product distributions. This guide focuses on the core aspects of this synthesis, providing detailed technical information for research and development purposes.

Reaction Chemistry and Mechanism

The fundamental reaction involves the base-catalyzed addition of diethylene glycol to acetylene. The process typically yields a mixture of Di(ethylene glycol) monovinyl ether (DEGMVE) and the target Diethylene glycol divinyl ether (DEGDVE).[2]

The reaction proceeds in two sequential steps:

-

Monovinylation: Diethylene glycol reacts with one molecule of acetylene to form DEGMVE.

-

Divinylation: DEGMVE reacts with a second molecule of acetylene to yield DEGDVE.

A strong base is required to deprotonate the hydroxyl groups of diethylene glycol, forming a more nucleophilic alkoxide that readily attacks the triple bond of acetylene.

Catalytic Systems

The most commonly employed catalysts for this reaction are potassium hydroxide (B78521) (KOH) and potassium diethylene glycolate (B3277807).[2] The latter is often prepared in situ or in a separate step by reacting metallic potassium with diethylene glycol.[2] The concentration of the catalyst is a critical parameter influencing the reaction rate and product distribution.

Experimental Protocols and Quantitative Data

The synthesis of DEGDVE has been explored using various reactor configurations, each with its own set of optimal conditions. Below are detailed protocols derived from different methodologies, with quantitative data summarized in tables for easy comparison.

Packed-Bed Reactor Method

This method involves a continuous gas-liquid reaction in a packed-bed reactor.

Experimental Protocol:

-

Catalyst Preparation: Prepare the potassium diethylene glycolate catalyst by reacting metallic potassium with diethylene glycol. The final concentration of potassium should be 2% based on the mass of diethylene glycol.[2]

-

Reaction Setup: Charge the packed-bed reactor with the catalyst-diethylene glycol mixture.

-

Reaction Execution: Heat the reactor to 175°C and pressurize to over 0.6 MPa.[2] Introduce acetylene gas continuously at a space velocity of 0.3–0.4 h⁻¹.[2]

-

Product Collection: The product mixture is collected from the reactor outlet.

Table 1: Reaction Parameters and Yields for Packed-Bed Reactor Method

| Parameter | Value | Reference |

| Reactor Type | Packed-Bed | [2] |

| Catalyst | Potassium Diethylene Glycolate | [2] |

| Catalyst Concentration | 2% (by mass of diethylene glycol) | [2] |

| Temperature | 175°C | [2] |

| Pressure | > 0.6 MPa | [2] |

| Acetylene Space Velocity | 0.3–0.4 h⁻¹ | [2] |

| Diethylene Glycol Conversion | 75% | [2] |

| Total Vinyl Ether Yield | 72% | [2] |

Bubbling-Bed Reactor Method (Batch Process)

This approach utilizes a bubbling-bed reactor for a batch-wise gas-liquid reaction under atmospheric pressure.

Experimental Protocol:

-

Catalyst Preparation: Use potassium diethylene glycolate as the catalyst at a concentration of 10% by mass of diethylene glycol.[2]

-

Reaction Setup: Add the diethylene glycol and catalyst to the bubbling-bed reactor.

-

Reaction Execution: Heat the mixture to 175°C. Bubble acetylene gas through the solution at a flow rate of 35 mL/min for 8 hours.[2]

-

Product Collection: The reaction is stopped after the specified time, and the product mixture is collected.

Table 2: Reaction Parameters and Yields for Bubbling-Bed Reactor Method

| Parameter | Value | Reference |

| Reactor Type | Bubbling-Bed | [2] |

| Catalyst | Potassium Diethylene Glycolate | [2] |

| Catalyst Concentration | 10% (by mass of diethylene glycol) | [2] |

| Temperature | 175°C | [2] |

| Pressure | Atmospheric | [2] |

| Acetylene Flow Rate | 35 mL/min | [2] |

| Reaction Time | 8 hours | [2] |

| Diethylene Glycol Conversion | 63.7% | [2] |

| Total Vinyl Ether Yield | 61.2% | [2] |

Tubular Reactor Method (Continuous Full Liquid-Phase)

This advanced method involves a continuous, full liquid-phase reaction in a tubular reactor.

Experimental Protocol:

-

Feed Preparation: Dissolve pure acetylene gas in a solution of diethylene glycol containing 4% potassium diethylene glycolate at low temperature and pressure.[2]

-

Reaction Execution: The acetylene-saturated solution is pressurized and introduced into a tubular reactor maintained at 175°C and 6 MPa.[2] The residence time in the reactor is 175 seconds.[2]

-

Product Collection and Recycling: The outlet solution is cooled and decompressed. A portion is collected as the product, while the remainder is recycled back to an absorber to be re-saturated with acetylene.[2]

Table 3: Reaction Parameters and Yields for Tubular Reactor Method

| Parameter | Value | Reference |

| Reactor Type | Tubular | [2] |

| Catalyst | Potassium Diethylene Glycolate | [2] |

| Catalyst Concentration | 4% (by mass of diethylene glycol) | [2] |

| Temperature | 175°C | [2] |

| Pressure | 6 MPa | [2] |

| Residence Time | 175 seconds | [2] |

| Diethylene Glycol Conversion | 76.03% | [2] |

| Total Vinyl Ether Yield | 74.13% | [2] |

| DEGMVE Yield | 59.03% | [2] |

| DEGDVE Yield | 15.10% | [2] |

Purification of DEGDVE

The crude reaction product is a mixture of unreacted diethylene glycol, the catalyst, DEGMVE, and DEGDVE.[2] The separation of DEGDVE from DEGMVE is challenging due to the formation of an azeotrope.[2]

Purification Protocol:

-

Vacuum Distillation: The reaction mixture is subjected to vacuum distillation. An azeotrope of DEGMVE and DEGDVE distills at 133°C and 6 kPa.[2] The mass fraction of DEGDVE in this azeotrope is approximately 25%.[2]

-

Removal of Excess DEGMVE: The temperature is then raised to 141°C to distill off the remaining DEGMVE.[2]

-

Breaking the Azeotrope: To separate the azeotrope, potassium hydroxide is added to bind with the DEGMVE. Subsequent distillation allows for the isolation of pure DEGDVE.[2]

Visualizations

General Synthesis and Purification Workflow

The following diagram illustrates the overall process from reactants to the purified product.

Caption: Workflow for DEGDVE Synthesis and Purification.

Reaction Pathway

The following diagram illustrates the stepwise vinylation of diethylene glycol.

Caption: Stepwise Vinylation of Diethylene Glycol.

Safety Considerations

The synthesis of DEGDVE involves handling hazardous materials and potentially dangerous reaction conditions.

-

Acetylene: Acetylene is a highly flammable and explosive gas.[2] All reactions involving acetylene must be conducted in a well-ventilated area, away from ignition sources, and with appropriate safety measures in place.

-

High Pressure and Temperature: The reactions are often carried out at elevated temperatures and pressures, which requires the use of certified and properly maintained high-pressure reactors.

-

Potassium Metal and Potassium Hydroxide: Metallic potassium is highly reactive and pyrophoric. Potassium hydroxide is corrosive. Both should be handled with appropriate personal protective equipment.

This guide is intended for informational purposes for qualified professionals. All experimental work should be conducted with a thorough understanding of the associated hazards and adherence to established safety protocols.

References

Physical properties of diethylene glycol divinyl ether

An In-depth Technical Guide on the Physical Properties of Diethylene Glycol Divinyl Ether

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of chemical compounds is fundamental. This guide provides a detailed overview of the core physical characteristics of Diethylene Glycol Divinyl Ether (DVE), a versatile monomer and chemical intermediate.

Chemical Identity

Diethylene glycol divinyl ether, also known as DVE, is an organic compound recognized for its utility as a reactive diluent and crosslinking agent, particularly in the formulation of polymers, coatings, and adhesives.[1][2][3] Its structure features two vinyl ether groups attached to a diethylene glycol backbone, which imparts high reactivity in polymerization processes.[3]

Physical and Chemical Properties

DVE is typically a colorless to pale yellow liquid with a faint, ether-like odor.[1][3] It is known to be sensitive to light and should be stored accordingly.[1][4] The key physical properties are summarized in the table below for easy reference.

| Property | Value |

| Appearance | Colorless to pale yellow, clear liquid[1][3][8][11] |

| Odor | Faint, characteristic ether-like odor[1][3] |

| Boiling Point | 198-199 °C (lit.)[10][12][13]; 195.3 °C at 760 mmHg[6] |

| Melting Point | -21 °C[4][7][8]; -24 °C[14] |

| Density | 0.968 g/mL at 25 °C (lit.)[6][10][12]; 0.97 g/cm³ at 20 °C[15] |

| Refractive Index | n20/D 1.446 (lit.)[10][12][13][16] |

| Solubility | Insoluble in water[1][4][7][13]; Soluble in common organic solvents (e.g., ethanol, acetone)[1] |

| Flash Point | 71 °C (closed cup)[12][17]; 82 °C (closed cup)[6] |

| Vapor Pressure | 0.17 hPa at 20 °C; 1.9 hPa at 50 °C[15] |

| Viscosity | Dynamic: 1.97 mPa·s at 20 °C; Kinematic: 2.03 mm²/s at 20 °C[15] |

| Autoignition Temperature | 190 °C / 374 °F[14] |

Experimental Protocols for Property Determination

While specific experimental reports for diethylene glycol divinyl ether are not detailed in the provided search results, the physical properties listed are determined by well-established standard laboratory methods.

-

Boiling Point: Typically determined by distillation at atmospheric pressure (e.g., ASTM D1078) or under vacuum for substances with high boiling points. The temperature at which the liquid's vapor pressure equals the surrounding atmospheric pressure is recorded.

-

Melting Point: Measured using a melting point apparatus, where a small sample is heated slowly. The temperature range from the first appearance of liquid to complete liquefaction is recorded. Differential Scanning Calorimetry (DSC) can also be used for a more precise determination.

-

Density: Commonly measured using a pycnometer, hydrometer, or an oscillating U-tube density meter. The mass of a known volume of the substance is determined at a specific temperature.

-

Refractive Index: Determined using a refractometer (e.g., an Abbé refractometer). This value measures how much the path of light is bent, or refracted, when entering the substance and is dependent on temperature and the wavelength of light used.

-

Flash Point: The closed-cup method (e.g., Pensky-Martens or Tag Closed Cup testers) is standard. The liquid is heated in a closed container, and an ignition source is periodically introduced to the vapor space. The lowest temperature at which the vapors ignite is the flash point.[6][12]

-

Viscosity: Kinematic viscosity can be measured using a capillary viscometer, while rotational viscometers are used to determine dynamic viscosity by measuring the torque required to rotate a spindle in the fluid.

-

Solubility: Determined by adding a measured amount of the solute to a known volume of a solvent at a specific temperature until no more solute dissolves, thus reaching saturation.

Application in Polymerization

A primary application of diethylene glycol divinyl ether is as a reactive diluent and cross-linking agent in UV-curable formulations.[2][3] Its two vinyl groups allow it to undergo rapid polymerization when exposed to UV radiation in the presence of a photoinitiator, forming a durable, cross-linked polymer network.[2][3] This process is fundamental in the production of coatings, inks, and adhesives.[2]

Caption: UV Curing Process with Diethylene Glycol Divinyl Ether.

References

- 1. guidechem.com [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. Diethylene glycol divinyl ether | CAS 764-99-8 [connectchemicals.com]

- 4. Diethylene glycol divinyl ether, 98%, stab. 0.1% potassium hydroxide 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Diethylene glycol divinyl ether | C8H14O3 | CID 12998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Diethylene glycol divinyl ether-Chemgreen Chemical [cnchemgreen.com]

- 7. echemi.com [echemi.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Diethylene glycol divinyl ether, 98%, stab. 0.1% potassium hydroxide 10 g | Request for Quote [thermofisher.com]

- 10. CAS 764-99-8 Di(ethylene glycol) divinyl ether - Alfa Chemistry [surface-coating.alfa-chemistry.com]

- 11. Diethylene Glycol Divinyl Ether - ZXCHEM GROUP [zxchem.com]

- 12. Di(ethylene glycol) divinyl ether 99 764-99-8 [sigmaaldrich.com]

- 13. Diethylene glycol divinyl ether | 764-99-8 [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. echemi.com [echemi.com]

- 16. unisunchem.com [unisunchem.com]

- 17. merckmillipore.com [merckmillipore.com]

Diethylene Glycol Divinyl Ether (CAS 764-99-8): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Diethylene Glycol Divinyl Ether (DEGDVE), a versatile monomer with the CAS number 764-99-8. DEGDVE is a colorless, viscous liquid primarily utilized as a reactive diluent and crosslinking agent in the formulation of polymers and resins.[1] Its bifunctional nature, owing to the two vinyl ether groups, allows for rapid polymerization, making it a critical component in applications such as UV-curable coatings, inks, adhesives, and sealants.[2] This document details the physicochemical properties, synthesis, polymerization mechanisms, key applications, and safety and handling protocols for DEGDVE, serving as a comprehensive resource for professionals in research, development, and formulation.

Physicochemical Properties

Diethylene glycol divinyl ether is characterized by its low volatility and high boiling point, which enhances its stability during chemical reactions.[1] It is soluble in many organic solvents and exhibits limited solubility in water.[2] A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₄O₃ | [3] |

| Molecular Weight | 158.19 g/mol | [4] |

| CAS Number | 764-99-8 | [1] |

| Appearance | Colorless to pale yellow, clear liquid | [5] |

| Boiling Point | 198-199 °C (at 1013.25 hPa) | [6][7] |

| Melting Point | -21 °C | [5] |

| Density | 0.968 g/mL (at 25 °C) | [6][7] |

| Refractive Index (n20/D) | 1.446 | [6] |

| Flash Point | 71 °C (closed cup) | [6][8] |

| Vapor Pressure | 0.17 hPa (at 20 °C) | |

| Water Solubility | 14 g/L (at 20 °C) | |

| log Pow | 1.8 (at 23 °C) |

Synthesis

The industrial synthesis of diethylene glycol divinyl ether is primarily achieved through the base-catalyzed reaction of diethylene glycol with acetylene.[2][9] This process, known as vinylation, is typically conducted under elevated temperature and pressure.

Synthesis Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of DEGDVE.

References

- 1. researchgate.net [researchgate.net]

- 2. The synthesis method of Diethylene glycol vinyl ethers_Chemicalbook [chemicalbook.com]

- 3. Di(ethylene glycol) vinyl ether(929-37-3) IR Spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Di(ethylene glycol) vinyl ether(929-37-3) 1H NMR spectrum [chemicalbook.com]

- 6. Diethylene glycol divinyl ether(764-99-8) 1H NMR [m.chemicalbook.com]

- 7. US8946487B2 - Process for preparing divinyl ethers - Google Patents [patents.google.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Diethylene glycol divinyl ether synthesis - chemicalbook [chemicalbook.com]

Spectral Analysis of Diethylene Glycol Divinyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for diethylene glycol divinyl ether (DEGDE), a versatile monomer employed in various chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable insights for its identification, characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR spectra of DEGDE provide detailed information about its proton and carbon environments, respectively.

¹H NMR Spectral Data

The ¹H NMR spectrum of diethylene glycol divinyl ether exhibits distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| =CH₂ (trans) | ~4.0 | Doublet of doublets | ~14.5, ~2.0 |

| =CH₂ (cis) | ~4.2 | Doublet of doublets | ~7.0, ~2.0 |

| =CH-O | ~6.5 | Doublet of doublets | ~14.5, ~7.0 |

| -O-CH₂-CH₂-O- | ~3.7 | Triplet | |

| -O-CH₂-CH= | ~3.8 | Triplet |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Carbon Assignment | Chemical Shift (ppm) |

| =CH₂ | ~86.5 |

| =CH-O | ~151.7 |

| -O-CH₂-CH₂-O- | ~69.5 |

| -O-CH₂-CH= | ~70.8 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of DEGDE shows characteristic absorption bands corresponding to its ether and vinyl groups.

| Wave Number (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100 | C-H stretch | Vinyl (=C-H) |

| ~2900-2850 | C-H stretch | Alkane (-C-H) |

| ~1620 | C=C stretch | Vinyl (C=C) |

| ~1200 | C-O-C stretch | Ether |

| ~1100 | C-O stretch | Ether |

| ~960, ~820 | =C-H bend | Vinyl |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of DEGDE provides information about its molecular weight and fragmentation pattern. The data presented here was likely obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[1]

| m/z | Relative Intensity (%) | Possible Fragment Ion |

| 43 | High | [C₂H₃O]⁺ |

| 45 | Base Peak | [C₂H₅O]⁺ |

| 117 | Moderate | [M - C₂H₃O]⁺ |

| 158 | Low | [M]⁺ (Molecular Ion) |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented.

NMR Spectroscopy

-

Sample Preparation: A small amount of diethylene glycol divinyl ether is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in an NMR tube. A small quantity of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a high-resolution NMR spectrometer (e.g., 300 or 500 MHz). A standard single-pulse experiment is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument. A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of the carbon atoms. A longer acquisition time is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

ATR-FTIR Spectroscopy

-

Sample Preparation: A drop of liquid diethylene glycol divinyl ether is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the clean ATR crystal is first recorded. The sample spectrum is then acquired over a typical range of 4000 to 400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC) for separation from any impurities. The volatile compound is vaporized in the ion source.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Molecular Structure and Spectral Correlation

The following diagram illustrates the structure of diethylene glycol divinyl ether with atom numbering to facilitate the correlation with the NMR data.

Caption: Molecular structure of diethylene glycol divinyl ether.

References

Solubility Profile of Diethylene Glycol Divinyl Ether (DEGDVE) in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Diethylene Glycol Divinyl Ether (DEGDVE). DEGDVE is a versatile monomeric compound extensively utilized as a chemical intermediate and crosslinking agent in various industrial applications. A thorough understanding of its solubility in different organic solvents is crucial for its effective use in synthesis, formulation, and purification processes.

Core Concepts in Solubility

The solubility of a substance is fundamentally governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be miscible. DEGDVE possesses both polar ether linkages and nonpolar vinyl groups, giving it a balanced solubility profile. Its solubility in a given solvent is influenced by factors such as the solvent's polarity, hydrogen bonding capabilities, and the temperature of the system.

Solubility Data for DEGDVE

| Solvent | Solvent Classification | DEGDVE Solubility | Temperature (°C) |

| Water | Protic, Polar | 14 g/L[1] | 20 |

| Ethanol | Protic, Polar | Good solubility, Soluble[2][3] | Not Specified |

| Acetone | Aprotic, Polar | Good solubility, Soluble[2][3] | Not Specified |

| Ethyl Acetate | Aprotic, Moderately Polar | Good solubility[2] | Not Specified |

| Polar Organic Solvents | - | Soluble[3] | Not Specified |

| Various Organic Solvents | - | Highly Soluble[4] | Not Specified |

It is important to note that terms like "good solubility" and "soluble" are qualitative. For precise applications, experimental determination of quantitative solubility is recommended.

Experimental Protocol: Determination of DEGDVE Solubility in an Organic Solvent

The following protocol describes a general and robust method for the quantitative determination of the solubility of DEGDVE in an organic solvent using the isothermal shake-flask method. This method is considered a reliable approach for establishing thermodynamic solubility.[5]

Objective: To determine the saturation solubility of DEGDVE in a specified organic solvent at a constant temperature.

Materials:

-

Diethylene Glycol Divinyl Ether (DEGDVE), high purity

-

Selected organic solvent, analytical grade

-

Scintillation vials or flasks with airtight screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID) or a calibrated refractometer

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of DEGDVE to a series of vials each containing a known volume of the selected organic solvent. The presence of undissolved DEGDVE is essential to ensure saturation.

-

-

Equilibration:

-

Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow for the complete separation of the undissolved DEGDVE from the saturated solution.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, tared vial to remove any undissolved micro-droplets.

-

Accurately weigh the collected filtrate.

-

-

Quantification:

-

Gas Chromatography (GC) Method:

-

Prepare a series of calibration standards of DEGDVE in the chosen solvent of known concentrations.

-

Analyze the calibration standards and the filtered sample by GC-FID.

-

Determine the concentration of DEGDVE in the sample by comparing its peak area to the calibration curve.

-

-

Refractive Index Method:

-

Prepare a calibration curve by measuring the refractive index of a series of DEGDVE solutions of known concentrations in the solvent.

-

Measure the refractive index of the filtered saturated solution.

-

Determine the concentration of DEGDVE from the calibration curve.

-

-

-

Data Reporting:

-

Express the solubility as grams of DEGDVE per 100 mL of solvent ( g/100 mL) or in other appropriate units (e.g., mol/L) at the specified temperature.

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of DEGDVE.

Caption: Workflow for determining DEGDVE solubility.

This technical guide provides a foundational understanding of the solubility of DEGDVE. For mission-critical applications, it is imperative that solubility is determined experimentally under the specific conditions of use.

References

Diethylene glycol divinyl ether molecular weight and formula

Diethylene glycol divinyl ether (DEGDVE) is an organic compound recognized for its role as a versatile crosslinking agent and monomer in polymer production. This guide provides the fundamental molecular weight and chemical formula for this compound.

Molecular and Chemical Data

The essential chemical identifiers for diethylene glycol divinyl ether are summarized below.

| Identifier | Value | Citations |

| Molecular Formula | C₈H₁₄O₃ | [1][2][3][4] |

| Molecular Weight | 158.19 g/mol | [5] |

| Alternate Molecular Weight | 158.195 g/mol | [4][6] |

| Alternate Molecular Weight | 158.2 g/mol | [2] |

DEGDVE is a colorless liquid and is also known by other names such as 3,6,9-Trioxaundeca-1,10-diene and Bis[2-(vinyloxy)ethyl] ether.[5] Structurally, it consists of a diethylene glycol backbone with two vinyl ether groups attached.[1] This bifunctional nature allows it to be highly reactive in polymerization processes, particularly those initiated by UV light, making it a valuable component in the formulation of coatings, inks, and adhesives.[1]

References

- 1. Diethylene glycol divinyl ether | CAS 764-99-8 [connectchemicals.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Diethylene glycol divinyl ether, 98%, stab. 0.1% potassium hydroxide 10 g | Request for Quote [thermofisher.com]

- 4. echemi.com [echemi.com]

- 5. Di(ethylene glycol) divinyl ether 99 764-99-8 [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

Health and safety information for diethylene glycol divinyl ether

An In-depth Technical Guide to the Health and Safety of Diethylene Glycol Divinyl Ether

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a professional audience and should not be used as a substitute for a formal safety data sheet (SDS) or professional safety consultation. Always refer to the specific SDS provided by the manufacturer and follow all applicable safety regulations.

Chemical Identification and Physical Properties

Diethylene glycol divinyl ether (DEGDVE) is an organic compound used as a reactive diluent, cross-linking agent, and chemical intermediate in the formulation of UV-curable coatings, inks, adhesives, and in polymer production.[1][2][3] Its bifunctional nature, containing two vinyl ether groups, allows for rapid polymerization.[1]

Table 1: Chemical and Physical Properties of Diethylene Glycol Divinyl Ether

| Property | Value | Source(s) |

| CAS Number | 764-99-8 | [4][5] |

| Molecular Formula | C₈H₁₄O₃ | [5] |

| Molecular Weight | 158.19 g/mol | |

| Appearance | Colorless liquid | [4][5] |

| Odor | Mild, faint ether-like | [5] |

| Melting Point | -24 °C / -11.2 °F | [5] |

| Boiling Point | 168 °C / 334.4 °F at 760 mmHg | [6] |

| Flash Point | 71 °C / 159.8 °F (closed cup) | |

| Autoignition Temperature | 190 °C / 374 °F | [6] |

| Density | 0.968 g/mL at 25 °C | |

| Vapor Pressure | 25 mmHg at 100 °C | [6] |

| Water Solubility | 14 g/L at 20 °C | |

| log P (octanol/water) | 0.23 | [5] |

Toxicological Profile

The toxicological properties of diethylene glycol divinyl ether have not been exhaustively investigated.[4][6] However, available data from acute toxicity studies provide a baseline for assessing its potential hazards.

Table 2: Acute Toxicity Data for Diethylene Glycol Divinyl Ether

| Test | Species | Route | Result | Source(s) |

| LD₅₀ | Rat | Oral | 3730 mg/kg | [4][6] |

| LD₅₀ | Rat | Dermal | > 2000 mg/kg | [5][6] |

Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[5]

Ecotoxicological Information

DEGDVE's impact on aquatic life has been evaluated to understand its environmental footprint.

Table 3: Ecotoxicity Data for Diethylene Glycol Divinyl Ether

| Test | Species | Duration | Result | Source(s) |

| LC₅₀ | Freshwater Fish (Danio rerio) | 96 h | 450 - 970 mg/L | [5][7] |

| EC₅₀ | Aquatic Invertebrates (Daphnia magna) | 48 h | > 100 mg/L | [5][7] |

| EC₅₀ | Algae (Pseudokirchneriella subcapitata) | 72 h | 313 mg/L | [7] |

| EC₂₀ | Activated Sludge | 30 min | > 100 mg/L | [7] |

This substance is not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher.[4]

Hazard Identification and Classification

Based on the Globally Harmonized System (GHS), DEGDVE is classified with the following hazards:

Table 4: GHS Hazard Classification

| Hazard Class | Hazard Statement | Signal Word |

| Flammable Liquids | H227: Combustible liquid | Warning |

| Acute Toxicity, Oral | H303: May be harmful if swallowed | Warning |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | Warning |

Source:[4]

Experimental Protocols

Detailed protocols for the specific toxicological studies cited are not publicly available. However, a standard methodology, such as the OECD Guideline for the Testing of Chemicals, No. 420 (Acute Oral Toxicity - Fixed Dose Procedure), is typically followed.

Methodology: OECD 420 - Acute Oral Toxicity

-

Principle: The test identifies a dose causing evident toxicity but not mortality to determine a fixed dose level.

-

Animals: Healthy, young adult rats of a standard laboratory strain are used. They are fasted prior to dosing.

-

Dose Administration: The substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

-

Procedure:

-

A sighting study is performed to determine the appropriate starting dose. A single animal is dosed at a specific level (e.g., 300 mg/kg).

-

If the animal survives, four additional animals are dosed at the same level.

-

If the animal in the sighting study dies, the next lower fixed dose level is chosen for the main study.

-

-

Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity), and body weight changes for at least 14 days.

-

Pathology: A gross necropsy is performed on all animals at the end of the observation period.

-

Data Analysis: The results are used to classify the substance according to its acute oral toxicity. The LD₅₀ is determined based on the dose at which mortality is observed.

Signaling Pathways

Information regarding the specific signaling pathways involved in the toxicology of diethylene glycol divinyl ether is not extensively documented in publicly available literature. The observed irritation effects are likely due to direct chemical interactions with cellular membranes and proteins in the skin and eyes, leading to localized inflammatory responses. Systemic toxicity, if it occurs, would likely involve metabolic pathways, but detailed mechanistic studies are required to elucidate these processes.

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to ensure safety.

7.1 Handling

-

Work in a well-ventilated area to avoid inhalation of vapor or mist.[4][7]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[4][6]

-

Take measures to prevent the buildup of electrostatic charge.[4]

-

Avoid contact with skin and eyes.[7]

-

Wash hands thoroughly after handling.[4]

-

Do not eat, drink, or smoke when using this product.[5]

7.2 Storage

-

The material is light-sensitive and should be stored accordingly.[4]

-

Store away from incompatible materials, such as strong oxidizing agents.[4][6]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and appropriate PPE are essential to minimize exposure.

-

Engineering Controls: Ensure adequate ventilation, especially in confined areas.[6] Handle in accordance with good industrial hygiene and safety practices.[4]

-

Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved chemical safety goggles.[4]

-

Skin Protection: Handle with chemical-resistant gloves that satisfy EN 374 specifications.[4][7] Wear impervious clothing to prevent skin contact.[4]

-

Respiratory Protection: If a risk assessment indicates that air-purifying respirators are necessary, use a full-face respirator with appropriate multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.[4] For sole protection, a full-face supplied-air respirator should be used.[4]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

-

Inhalation: Move the person into fresh air.[4] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[4][5]

-

Skin Contact: Wash the affected area with soap and plenty of water.[4] Consult a physician if irritation persists.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids.[5] Remove contact lenses if it is safe to do so.[4] Seek medical attention.[5]

-

Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water.[4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[4][5]

Fire Fighting and Accidental Release Measures

10.1 Fire Fighting

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][5] Water mist can be used to cool unopened containers.[5]

-

Specific Hazards: The substance is a combustible liquid.[4] Vapors may accumulate in low-lying areas and form explosive concentrations.[4] Containers are at risk of exploding when heated.[5] Hazardous decomposition products include carbon oxides.[4]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][5]

10.2 Accidental Release Measures

-

Personal Precautions: Use appropriate personal protective equipment (PPE).[4] Avoid breathing vapors, mist, or gas.[4] Remove all sources of ignition.[4]

-

Environmental Precautions: Prevent the substance from entering drains or waterways.[4]

-

Containment and Cleanup: Contain the spillage.[4] Collect the material using an electrically protected vacuum cleaner or by wet-brushing and place it in a suitable, closed container for disposal according to local regulations.[4]

Stability and Reactivity

-

Reactivity: No specific reactivity data is available.

-

Chemical Stability: The substance is stable under recommended storage conditions.[4][5][6]

-

Possibility of Hazardous Reactions: Hazardous polymerization does not occur.[6]

-

Conditions to Avoid: Heat, flames, and sparks are to be avoided.[4][6]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[4][6]

-

Hazardous Decomposition Products: Under fire conditions, carbon oxides may be formed.[4]

References

- 1. Diethylene glycol divinyl ether | CAS 764-99-8 [connectchemicals.com]

- 2. Diethylene glycol divinyl ether | 764-99-8 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

DEGDVE stability and storage conditions

An in-depth analysis of scientific literature and chemical databases reveals no public information on a compound designated "DEGDVE." This acronym does not correspond to a recognized chemical entity, therapeutic agent, or research compound in publicly available resources.

The lack of data makes it impossible to provide a technical guide on its stability and storage conditions as requested. It is possible that "DEGDVE" represents:

-

A typographical error: The intended compound may have a different name.

-

An internal or proprietary codename: The substance may be under development within an organization and not yet disclosed publicly.

-

A novel or obscure substance: Research on this compound may not yet be published.

To proceed, it is essential to verify the correct name and spelling of the compound of interest. Without a valid chemical identifier, no information can be retrieved regarding its physicochemical properties, degradation pathways, or recommended handling procedures.

If "DEGDVE" is a peptide sequence (Asp-Glu-Gly-Asp-Val-Glu), a specific literature search for this sequence would be required to determine its stability and storage characteristics. However, without further context, any information provided would be speculative.

We recommend consulting internal documentation or the primary source of the "DEGDVE" designation to obtain the correct chemical name or structure. Once a valid identifier is available, a comprehensive technical guide can be compiled.

The Synthesis of Diethylene Glycol Divinyl Ether: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of diethylene glycol divinyl ether (DEGDVE), a versatile monomer with significant applications in polymer chemistry and materials science. This document details the core reaction mechanism, various experimental protocols, and quantitative data to support research and development in related fields.

Core Synthesis Mechanism: Base-Catalyzed Vinylation

The primary industrial route for the synthesis of diethylene glycol divinyl ether is the base-catalyzed reaction of diethylene glycol with acetylene (B1199291).[1][2][3] This process, a cornerstone of Reppe chemistry, involves the nucleophilic addition of the alcohol to the carbon-carbon triple bond of acetylene.[2][4] The reaction typically proceeds in two stages, first forming diethylene glycol monovinyl ether (DEGMVE), which then undergoes a second vinylation to yield the desired diethylene glycol divinyl ether.[1]

The reaction is catalyzed by a strong base, most commonly potassium hydroxide (B78521) (KOH) or the in-situ formed potassium diethylene glycolate (B3277807).[1][3] The base plays a crucial role in deprotonating the hydroxyl groups of diethylene glycol, thereby increasing its nucleophilicity and facilitating the attack on the electron-rich acetylene molecule.

The overall reaction can be summarized as follows:

HO-CH₂CH₂-O-CH₂CH₂-OH + 2 HC≡CH → H₂C=CH-O-CH₂CH₂-O-CH₂CH₂-O-CH=CH₂

A simplified representation of the base-catalyzed mechanism is illustrated in the signaling pathway diagram below.

Experimental Protocols and Quantitative Data

The synthesis of DEGDVE can be carried out using various reactor setups, each with its own set of operational parameters and resulting efficiencies. The choice of reactor and conditions can significantly impact the conversion of diethylene glycol and the relative yields of DEGMVE and DEGDVE.

Comparative Data of Synthesis Methods

The following table summarizes quantitative data from different experimental setups for the synthesis of diethylene glycol vinyl ethers.

| Parameter | Packed-Bed Reactor[1][3] | Bubbling-Bed Reactor[1][3] | Tubular Reactor[1][3] |

| Catalyst | Potassium Diethylene Glycolate | Potassium Diethylene Glycolate | Potassium Diethylene Glycolate |

| Catalyst Conc. | 2% (by mass of DEG) | 10% | 4% |

| Temperature | 175 °C | 175 °C | 175 °C |

| Pressure | >0.6 MPa | Atmospheric | 6 MPa |

| Acetylene Flow | Space velocity: 0.3–0.4 h⁻¹ | 35 mL/min | N/A (dissolved in liquid phase) |

| Reaction Time | Continuous | 8 hours | 175 seconds (residence time) |

| DEG Conversion | 75% | 63.7% | 76.03% |

| Total Yield | 72% | 61.2% | 74.13% |

| DEGMVE Yield | Not specified | Not specified | 59.03% |

| DEGDVE Yield | Not specified | Not specified | 15.10% |

Detailed Experimental Protocols

Protocol 1: Synthesis in a Packed-Bed Reactor [1][3]

-

Catalyst Preparation: Potassium diethylene glycolate is prepared by reacting metallic potassium with diethylene glycol. The final concentration of potassium should be 2% based on the mass of the diethylene glycol.

-

Reaction Setup: A packed-bed reactor is charged with the catalyst and diethylene glycol.

-

Reaction Conditions: The reactor is heated to 175°C and pressurized to over 0.6 MPa.

-

Vinylation: Acetylene gas is continuously passed through the reactor at a space velocity of 0.3–0.4 h⁻¹.

-

Product Collection: The product mixture is collected as it exits the reactor.

Protocol 2: Synthesis in a Bubbling-Bed Reactor [1][3]

-

Catalyst and Reagents: A bubbling-bed reactor is charged with diethylene glycol and potassium diethylene glycolate catalyst at a concentration of 10%.

-

Reaction Conditions: The mixture is heated to 175°C under atmospheric pressure.

-

Vinylation: Acetylene is bubbled through the reaction mixture at a flow rate of 35 mL/min for 8 hours.

-

Work-up: After the reaction period, the mixture is cooled, and the product is isolated.

Protocol 3: Continuous Synthesis in a Tubular Reactor [1][3]

-

Feed Preparation: Pure acetylene gas is dissolved in a solution of diethylene glycol containing 4% potassium diethylene glycolate at low temperature and pressure.

-

Reaction: The acetylene-saturated solution is pressurized to 6 MPa and continuously fed into a tubular reactor maintained at 175°C. The residence time in the reactor is 175 seconds.

-

Product Separation: The outlet stream from the reactor is cooled and decompressed. A portion of the product is collected, while the remainder is recycled back to the acetylene absorption stage.

Purification and Isolation

A significant challenge in the synthesis of DEGDVE is its separation from the monovinyl ether byproduct and unreacted diethylene glycol. DEGMVE and DEGDVE form an azeotrope, which makes simple fractional distillation ineffective for obtaining pure DEGDVE.[1][3]

A common purification strategy involves a multi-step distillation process, as outlined in the workflow diagram below.

In this process, an initial vacuum distillation separates the azeotropic mixture of DEGMVE and DEGDVE from the less volatile components.[1][3] Subsequently, potassium hydroxide is added to the azeotrope. The KOH selectively reacts with the hydroxyl group of DEGMVE, forming a non-volatile salt. A final vacuum distillation then allows for the separation of pure DEGDVE.[1][3] Extractive distillation is another potential method for separating the azeotrope.[1]

Conclusion

The synthesis of diethylene glycol divinyl ether via the base-catalyzed vinylation of diethylene glycol with acetylene is a well-established and adaptable process. The choice of reactor configuration and reaction conditions allows for the optimization of conversion rates and product yields. While the purification of DEGDVE presents challenges due to azeotrope formation with DEGMVE, effective separation techniques have been developed to achieve high-purity products. This guide provides a foundational understanding of the synthesis mechanism and practical methodologies for researchers and professionals in the chemical and pharmaceutical industries.

References

- 1. Synthesis and characterization of novel functional vinyl ethers that bear various groups [comptes-rendus.academie-sciences.fr]

- 2. scientificspectator.com [scientificspectator.com]

- 3. The synthesis method of Diethylene glycol vinyl ethers_Chemicalbook [chemicalbook.com]

- 4. Vinylation - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for Diethylene Glycol Divinyl Ether as a Crosslinking Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylene glycol divinyl ether (DVE) is a versatile crosslinking agent employed in the synthesis of polymeric materials, particularly hydrogels.[1] Its two vinyl ether groups allow for the formation of three-dimensional networks through various polymerization mechanisms, including cationic and free-radical polymerization.[2][3] These resulting hydrogels possess properties that are highly valuable in biomedical applications, such as drug delivery and tissue engineering, owing to their potential for high water content, biocompatibility, and tunable mechanical characteristics.[4][5] This document provides an overview of the application of DVE in hydrogel formation, including example protocols and characterization data based on analogous crosslinking agents due to the limited availability of specific data for DVE.

Principle of Crosslinking

DVE acts as a bridge, covalently linking polymer chains together to form a stable, insoluble hydrogel network. This process can be initiated by methods such as photopolymerization, where a photoinitiator, upon exposure to UV light, generates free radicals that react with the vinyl groups of DVE and other monomers.[4] Cationic polymerization, initiated by acidic catalysts, is another route for polymerizing vinyl ethers.[1][2] The concentration of DVE as a crosslinking agent is a critical parameter that influences the final properties of the hydrogel, including its swelling behavior, mechanical strength, and degradation kinetics.[6]

Data Presentation: Properties of Crosslinked Hydrogels

Table 1: Effect of Crosslinker Concentration on Hydrogel Swelling Ratio and Gel Fraction

| Sample ID | Monomer (N-Vinylcaprolactam) (wt%) | Crosslinker (DEGDA) (wt%) | Photoinitiator (TPO) (wt%) | Maximum Swelling Ratio (%)[7] | Gel Fraction (%)[7] |

| S2 | 90 | 10 | 0.1 | Reached maximum after 29 hours | High (indicative of effective crosslinking) |

| S4 | 70 | 30 | 0.1 | Did not reach maximum after 75 hours | Higher than S2 |

Note: A lower swelling ratio and higher gel fraction are generally observed with increasing crosslinker concentration, indicating a more tightly crosslinked network.[7]

Table 2: Influence of Crosslinker on Mechanical Properties of Hydrogels

| Polymer System | Crosslinker | Crosslinker Concentration | Compressive Modulus (kPa) | Tensile Modulus (MPa) | Reference |

| Poly(N-Vinylcaprolactam) | Diethylene Glycol Diacrylate | 10-30 wt% | Data not available | Data not available | [7] |

| Chitosan | Ethylene (B1197577) Glycol Diglycidyl Ether | 1:4 (molar ratio to chitosan) | 41 ± 3 | Data not available | [8] |

| Poly(ethylene glycol) | PEG-diacrylate | Varied | 10 - 2460 | 0.02 - 3.5 | [9] |

Note: Mechanical properties such as compressive and tensile moduli generally increase with higher crosslinker concentration, resulting in a stiffer and stronger hydrogel.[8][9]

Experimental Protocols

The following are example protocols for the synthesis and characterization of hydrogels using a divinyl ether crosslinking agent, based on methodologies reported for analogous systems. Researchers should optimize these protocols for their specific application and available reagents.

Protocol 1: Hydrogel Synthesis via Photopolymerization

This protocol describes the formation of a hydrogel using a photoinitiated free-radical polymerization.

Materials:

-

Primary monomer (e.g., N-Vinylcaprolactam, Poly(ethylene glycol) acrylate)

-

Diethylene glycol divinyl ether (DVE) as the crosslinking agent

-

Photoinitiator (e.g., Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide - TPO)[4]

-

Phosphate-buffered saline (PBS) or deionized water

Procedure:

-

Prepare the Precursor Solution:

-

In a suitable vessel, dissolve the primary monomer in PBS or deionized water to the desired concentration (e.g., 10-20% w/v).

-

Add the desired weight percentage of DVE to the monomer solution. The concentration of DVE will determine the crosslinking density.

-

Add the photoinitiator at a low concentration (e.g., 0.1 wt% relative to the monomer).[4] Ensure it dissolves completely, protecting the solution from light.

-

-

Polymerization:

-

Pour the precursor solution into a mold of the desired shape (e.g., a petri dish for a thin film or a cylindrical mold).

-

Expose the solution to a UV light source (e.g., 365 nm) for a sufficient duration to ensure complete polymerization. The time will depend on the photoinitiator, light intensity, and sample thickness.

-

-

Post-Polymerization Processing:

-

After polymerization, carefully remove the hydrogel from the mold.

-

Wash the hydrogel extensively with deionized water or PBS to remove any unreacted monomers, crosslinker, and photoinitiator.

-

Protocol 2: Characterization of Hydrogel Properties

A. Swelling Ratio Determination

-

Initial Weight: Take a sample of the prepared hydrogel, gently blot the surface to remove excess water, and record its initial swollen weight (Ws).

-

Drying: Place the hydrogel sample in a lyophilizer or a vacuum oven until it reaches a constant dry weight (Wd).

-

Calculation: Calculate the swelling ratio using the following formula:

-

Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100

-

B. Gel Fraction Measurement

-

Initial Weight: Record the initial dry weight of a hydrogel sample (Wi).

-

Extraction: Place the dried hydrogel in a solvent (e.g., deionized water) that is a good solvent for the uncrosslinked polymer for an extended period (e.g., 48 hours) to extract the soluble fraction.

-

Final Drying: After extraction, remove the hydrogel and dry it to a constant weight in a vacuum oven (Wf).

-

Calculation: Calculate the gel fraction using the following formula:

-

Gel Fraction (%) = (Wf / Wi) x 100[7]

-

Mandatory Visualizations

Experimental Workflow for Hydrogel Synthesis and Characterization

Caption: Workflow for hydrogel synthesis, characterization, and application.

Signaling Pathways in Hydrogel-Based Tissue Engineering

Disclaimer: The following diagram illustrates general signaling pathways relevant to the application of hydrogels in tissue engineering. A direct link between diethylene glycol divinyl ether-crosslinked hydrogels and these specific pathways has not been established in the provided search results.

Hydrogels used as scaffolds in tissue engineering can influence cell behavior, such as adhesion, proliferation, and differentiation, by providing a supportive microenvironment and presenting bioactive cues.[10][11] These cellular processes are governed by complex signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Synthesis and Characterisation of Hydrogels Based on Poly (N-Vinylcaprolactam) with Diethylene Glycol Diacrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydrogels Based Drug Delivery Synthesis, Characterization and Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of ethylene glycol dimethacrylate on swelling and on metformin hydrochloride release behavior of chemically crosslinked pH–sensitive acrylic acid–polyvinyl alcohol hydrogel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biocompatibility of poly(ethylene glycol)-based hydrogels in the brain: an analysis of the glial response across space and time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The synthesis method of Diethylene glycol vinyl ethers_Chemicalbook [chemicalbook.com]

- 10. Frontiers | Hydrogels for Tissue Engineering: Addressing Key Design Needs Toward Clinical Translation [frontiersin.org]

- 11. Design properties of hydrogel tissue-engineering scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for DEGDVE in UV Curable Coatings and Inks Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction to Diethylene Glycol Divinyl Ether (DEGDVE)

Diethylene glycol divinyl ether (DEGDVE) is a versatile monomer widely utilized as a reactive diluent in ultraviolet (UV) curable coatings and inks.[1][2] Its bifunctional nature, containing two vinyl ether groups, allows it to readily participate in cationic photopolymerization, a curing mechanism that offers distinct advantages over the more common free-radical polymerization of acrylates.[1][3]

Key attributes of DEGDVE in UV curable formulations include its efficacy in reducing viscosity, which improves application properties like flow and substrate wetting.[1] Furthermore, formulations containing DEGDVE often exhibit rapid cure speeds, enhanced adhesion to various substrates, and good flexibility in the cured film.[1][3] The cationic curing process initiated in the presence of vinyl ethers like DEGDVE is notably insensitive to oxygen inhibition, a common issue in acrylate-based systems that can lead to surface tackiness and incomplete curing.

These properties make DEGDVE a valuable component in the formulation of high-performance UV curable systems for a range of applications, from industrial coatings and printing inks to specialized materials in medical devices and electronics.[3]

Data Presentation: Performance Characteristics of DEGDVE

The inclusion of DEGDVE in a UV curable formulation can significantly impact its physical and performance properties. The following tables summarize the expected influence of DEGDVE on key formulation parameters. Note: The following data is representative and may vary depending on the specific formulation and curing conditions.

Table 1: Effect of DEGDVE Concentration on Formulation Viscosity

| DEGDVE Concentration (wt%) | Viscosity (cP at 25°C) |

| 0 | ~2500 |

| 5 | ~1800 |

| 10 | ~1200 |

| 15 | ~800 |

| 20 | ~500 |

Table 2: Influence of DEGDVE on Cure Speed and Hardness

| DEGDVE Concentration (wt%) | UV Dose for Tack-Free Cure (mJ/cm²) | Pencil Hardness (ASTM D3363) |

| 0 | > 300 | H |

| 10 | ~150 | F |

| 20 | ~100 | HB |

Table 3: Adhesion Performance with DEGDVE on Various Substrates